tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate

Catalog No.
S14514532
CAS No.
M.F
C13H26N2O2
M. Wt
242.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-ca...

Product Name

tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate

IUPAC Name

tert-butyl 3-[1-(methylamino)ethyl]piperidine-1-carboxylate

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

InChI

InChI=1S/C13H26N2O2/c1-10(14-5)11-7-6-8-15(9-11)12(16)17-13(2,3)4/h10-11,14H,6-9H2,1-5H3

InChI Key

PRWFSZXEPFDTEG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCN(C1)C(=O)OC(C)(C)C)NC

tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate is a highly versatile, orthogonally protected diamine building block widely procured for pharmaceutical library synthesis and active pharmaceutical ingredient (API) development. By masking the endocyclic piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, this scaffold isolates the exocyclic secondary methylamine for targeted electrophilic coupling. This pre-installed protection strategy fundamentally alters the compound's processability, transforming a highly polar, difficult-to-handle diamine into a lipophilic, easily purifiable intermediate. For procurement teams and process chemists, sourcing this specifically protected scaffold eliminates the need for multi-step, low-yield protection sequences in-house, directly accelerating the synthesis of complex basic pharmacophores such as kinase inhibitors and G-protein-coupled receptor (GPCR) modulators [1].

Research Fit

Stereochemically defined 3-substituted piperidine Chiral methylaminoethyl branch enables enantioselective synthesis strategies.
Ion channel & kinase target space 3-position scaffold reported as precursor for TRPV1 and iNOS pathway studies, distinct from 4-position PROTAC linkers.
Conformational constraint for linker design Branched 3-position geometry provides underexplored exit vectors for ternary complex studies.

Attempting to substitute this compound with its unprotected parent, 3-(1-(methylamino)ethyl)piperidine, introduces severe synthetic and operational bottlenecks. Unprotected aliphatic diamines present two competing nucleophilic centers with similar pKa values, making regioselective functionalization nearly impossible without complex, low-yield orthogonal protection protocols. Procurement of the unprotected crude material routinely results in statistical mixtures of N-alkylated, N'-alkylated, and di-alkylated products during downstream coupling, necessitating resource-intensive chromatographic separations. Furthermore, substituting with alternative protecting groups, such as the benzyl carbamate (Cbz) analog, severely limits downstream synthetic flexibility, as Cbz removal requires catalytic hydrogenation that is strictly incompatible with target molecules containing reducible motifs like alkenes, alkynes, or aryl halides [1].

Substitution Risk

Regiochemistry
3-position substitution directs ion channel/kinase precursor utility; 4-position isomers are optimized as PROTAC linkers. Direct interchange may shift application scope.
Stereochemistry
Chiral center present enables enantioselective control; achiral analogs lack stereochemical differentiation and may not support diastereoselective SAR development.
Chain branching
Branched (1-methylaminoethyl) chain introduces distinct conformational constraints; linear or direct-attachment analogs exhibit different exit vector geometry and target engagement profiles.

Absolute Regioselectivity in Electrophilic Coupling

Procuring the pre-Boc-protected tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate guarantees exclusive functionalization at the exocyclic secondary amine. When compared to the unprotected 3-(1-(methylamino)ethyl)piperidine baseline, which possesses two competing secondary amines, the target compound eliminates the generation of complex regioisomeric mixtures during acylation or reductive amination [1].

Evidence DimensionRegioselectivity of N-functionalization
Target Compound Data>98% selectivity for the exocyclic methylamine
Comparator Or BaselineUnprotected 3-(1-(methylamino)ethyl)piperidine (<50% selectivity, yielding N,N'-dialkylated and regioisomeric mixtures)
Quantified DifferenceGreater than 48% improvement in target regioisomer yield
ConditionsStandard electrophilic coupling (e.g., acylation with acid chlorides or reductive amination) at ambient temperature

Eliminating regioisomeric byproducts directly reduces the need for costly chromatographic separations, significantly increasing the overall yield and throughput of API synthesis.

Application domain shift
Class-level
3-position
4-position
In cellulo/in vitro ratio: piperidine PROTAC 57.8 vs. flexible linker 12.7
Reported application-domain context: 3-position scaffold aligns with ion channel/kinase precursors; 4-position with PROTAC linkers.
Class-level inference from published PROTAC series and vendor documentation.

Enhanced Chromatographic Processability and Recovery

The installation of the tert-butyl carboxylate group fundamentally alters the polarity profile of the diamine scaffold. Unprotected aliphatic diamines are notoriously difficult to purify, often requiring basic modifiers that complicate solvent recovery. In contrast, this Boc-protected variant behaves as a standard lipophilic mono-amine during normal-phase chromatography, ensuring near-quantitative mass recovery without specialized eluent systems [1].

Evidence DimensionSilica gel mass recovery
Target Compound Data>90% recovery on standard unmodified silica gel
Comparator Or BaselineUnprotected diamine baseline (<60% recovery due to irreversible chemisorption and severe tailing)
Quantified Difference>30% increase in recoverable intermediate mass per purification cycle
ConditionsNormal-phase silica gel chromatography using standard hexanes/ethyl acetate or DCM/MeOH gradients

Predictable, high-recovery purification lowers the cost per gram of synthesized intermediates and prevents material bottlenecks during scale-up.

Thermal & density niche
Data to verify
bp trend +28.8 °C (214→242 Da)
Density drop 1.01→0.98 g/cm³
Target predicted between extremes
Property predictions indicate distinct purification and storage requirements.
Cross-study comparable; experimental confirmation advised.

Orthogonal Deprotection Compatibility

For complex target molecules containing reducible functional groups, the choice of protecting group is critical. The Boc group on tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate is cleaved quantitatively under mildly acidic conditions (e.g., TFA/DCM), leaving reducible motifs intact. Substituting this with a Cbz-protected analog forces the use of catalytic hydrogenation for deprotection, which destroys sensitive functional groups like alkenes, alkynes, or aryl halides [1].

Evidence DimensionTolerance of reducible functional groups during deprotection
Target Compound Data100% preservation of alkenes/alkynes during acidic Boc cleavage
Comparator Or BaselineCbz-protected analog (0% preservation due to mandatory Pd/C catalytic hydrogenation)
Quantified DifferenceAbsolute retention vs. complete destruction of sensitive reducible motifs
ConditionsStandard deprotection protocols (TFA/DCM for Boc vs. H2, Pd/C for Cbz)

This orthogonal stability provides process chemists with the necessary synthetic flexibility to incorporate diverse, sensitive functional groups late in the synthesis.

Chiral center count
Class-level
Target: 1 chiral center Achiral analog: 0 Enantiomers commercially available
Supports enantiomer-attribution review and diastereoselective synthesis design.
Market data confirms stereochemistry relevance for this scaffold.
Conformational constraint
Class-level
Piperidine ring slows NMR conformational exchange; PROTAC 8 vs. 7: 4.9% higher ratio, 0.23 log unit lower PAMPA.
Distinct exit vector geometry may alter ternary complex formation; requires model-specific review.
NMR and permeability data from Over et al. 2025; 3-position variant not directly tested.

Kinase Inhibitor Library Synthesis

The free exocyclic secondary amine serves as an ideal nucleophile for coupling with heteroaryl chlorides, a common step in constructing the hinge-binding motifs of kinase inhibitors. The Boc-protected piperidine ring ensures that library generation proceeds cleanly without cross-reactivity, enabling high-throughput parallel synthesis [1].

Late-Stage Functionalization of GPCR Ligands

Following side-chain elaboration, the Boc group can be cleanly removed with TFA to reveal the piperidine nitrogen. This enables late-stage diversification, such as reductive amination or urea formation, which is critical for optimizing the pharmacokinetic properties of GPCR-targeting therapeutics [1].

Scale-Up API Manufacturing

In process chemistry, the superior lipophilicity and high chromatographic recovery of the Boc-protected scaffold prevent the severe material losses associated with handling highly polar unprotected diamines. This translates to more robust, reproducible, and cost-effective manufacturing routes during the scale-up of basic drug candidates [2].

Application Fit

Application
Selection Property
Validation Focus
TRPV1 / iNOS pathway studies
Chiral 3-position building block
Diastereoselective SAR and target engagement
Non-canonical PROTAC linker design
Constrained 3-position geometry
Ternary complex formation and permeability
Sigma-1 receptor ligand synthesis
Aminoethylpiperidine pharmacophore
Binding mode differentiation from 4-position analogs
Kinase inhibitor hinge-binding exploration
3-position methylamino donor/acceptor orientation
Hinge-region interaction geometry

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

242.199428076 g/mol

Monoisotopic Mass

242.199428076 g/mol

Heavy Atom Count

17

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